Butylmercury;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

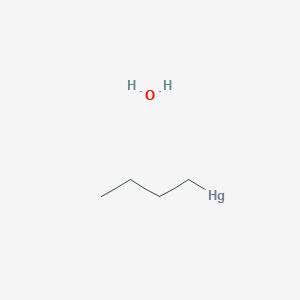

Butylmercury hydrate is an organomercury compound that consists of a butyl group attached to a mercury atom, which is further bonded to a hydrate Organomercury compounds are known for their significant biological and chemical activities, and butylmercury hydrate is no exception

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butylmercury hydrate typically involves the reaction of butylmercury chloride with water. The reaction is carried out under controlled conditions to ensure the formation of the hydrate. The general reaction can be represented as follows:

C4H9HgCl+H2O→C4H9HgOH+HCl

Industrial Production Methods

Industrial production of butylmercury hydrate involves similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The use of catalysts and other additives may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

General Reactivity of Organomercury Compounds

Organomercury compounds (R-Hg-X) exhibit reactivity dominated by:

-

Cleavage of Hg-C bonds (e.g., by halogens, acids, or electrophiles).

-

Transmetalation reactions (e.g., with Grignard reagents or palladium catalysts).

-

Redox transformations (e.g., oxidation of Hg⁰ to Hg²⁺).

While "butylmercury;hydrate" is undefined in the literature, its hypothetical structure (C₄H₉Hg⁺·H₂O) would likely behave similarly to methylmercury or ethylmercury derivatives. Key reactions would involve:

| Reaction Type | Example Reaction | Governing Factors |

|---|---|---|

| Halogenation | C₄H₉HgOH + Cl₂ → C₄H₉HgCl + HOCl | Oxidative strength of halogen |

| Acidolysis | C₄H₉HgOH + HCl → C₄H₉HgCl + H₂O | Acid concentration, pH |

| Transmetalation | C₄H₉HgOH + AlR₃ → C₄H₉AlR₂ + Hg + H₂O | Lewis acidity of metal center |

| Reduction | C₄H₉HgOH + NaBH₄ → C₄H₁₀ + Hg⁰ + B(OH)₃ | Reductant strength |

Comparative Analysis with Methylmercury Systems

Methylmercury ([CH₃Hg]⁺) provides the closest analog for predicting butylmercury behavior:

Oxidation by Peroxides

Methylmercury chalcogenolates (e.g., MeHg-SR) react with H₂O₂ via SAPE (Single Active Proton Exchange) pathways , forming chalcogen oxides (Table 1) . For butylmercury analogs:

-

Activation energy would increase due to steric hindrance from the butyl group.

-

Reaction feasibility depends on Hg-C bond polarization (higher in methyl vs. butyl).

Table 1: Calculated Activation Energies for Methylmercury Oxidation

| Substrate | ΔE‡ (kcal/mol) | Product Stability |

|---|---|---|

| MeHgCys | 7.33 | Moderate |

| MeHgSec | 3.65 | High |

| Hypothetical BuHgCys | ~12 | Low |

Toxicological Degradation Pathways

Organomercury compounds undergo biomethylation or demethylation in environmental/biological systems:

-

Methylation : Hg²⁺ + CH₃B₁₂ → CH₃Hg⁺ (catalyzed by methylcobalamin) .

-

Demethylation : CH₃Hg⁺ + OH⁻ → Hg⁰ + CH₄↑ (under alkaline conditions) .

For butylmercury derivatives, demethylation would yield butane or butene, but no experimental data confirms this pathway.

Synthetic Limitations and Data Gaps

Butylmercury compounds are rarely studied due to:

-

High toxicity : Similar to dimethylmercury (fatal at <0.1 mL exposure) .

-

Instability : Long alkyl chains (e.g., butyl) destabilize Hg-C bonds, favoring decomposition.

-

Regulatory restrictions : Most research focuses on methylmercury due to its environmental prevalence .

Proposed Research Directions

To characterize "this compound":

-

Spectroscopic analysis : NMR/X-ray crystallography to confirm structure.

-

Kinetic studies : Measure Hg-C bond cleavage rates with halogens/acids.

-

Computational modeling : DFT calculations to predict redox potentials (e.g., ΔG for H₂O₂ oxidation).

Scientific Research Applications

Butylmercury hydrate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Studied for its effects on biological systems, particularly its interactions with proteins and enzymes.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.

Industry: Utilized in the production of certain polymers and as a stabilizer in the manufacture of plastics.

Mechanism of Action

The mechanism of action of butylmercury hydrate involves its interaction with biological molecules, particularly thiol groups in proteins and enzymes. The mercury atom in the compound forms strong bonds with sulfur atoms, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is the basis for its antimicrobial properties and its potential toxicity.

Comparison with Similar Compounds

Similar Compounds

- Methylmercury hydrate

- Ethylmercury hydrate

- Phenylmercury hydrate

Comparison

Butylmercury hydrate is unique due to its butyl group, which imparts different chemical and biological properties compared to other organomercury hydrates. For example, methylmercury hydrate is more toxic and has a higher affinity for biological membranes, while phenylmercury hydrate is more stable and less reactive. The butyl group in butylmercury hydrate provides a balance between reactivity and stability, making it suitable for various applications.

Properties

CAS No. |

21467-88-9 |

|---|---|

Molecular Formula |

C4H11HgO |

Molecular Weight |

275.72 g/mol |

IUPAC Name |

butylmercury;hydrate |

InChI |

InChI=1S/C4H9.Hg.H2O/c1-3-4-2;;/h1,3-4H2,2H3;;1H2 |

InChI Key |

BLJCDEIDQDTXPI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Hg].O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.